molecular formula C11H17N B11957044 2-(Cyclohept-1-en-1-yl)butanenitrile CAS No. 6626-06-8

2-(Cyclohept-1-en-1-yl)butanenitrile

Cat. No.: B11957044
CAS No.: 6626-06-8
M. Wt: 163.26 g/mol
InChI Key: NAVKBVKCJAKWBK-UHFFFAOYSA-N
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Description

2-(Cyclohept-1-en-1-yl)butanenitrile is an organic compound with the molecular formula C11H17N It is characterized by a cycloheptene ring attached to a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohept-1-en-1-yl)butanenitrile typically involves the reaction of cycloheptene with butanenitrile under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohept-1-en-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols .

Scientific Research Applications

2-(Cyclohept-1-en-1-yl)butanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Cyclohept-1-en-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclohept-1-en-1-yl)butanenitrile include other cycloheptene derivatives and nitrile-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cycloheptene ring and a butanenitrile group. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

2-(Cyclohept-1-en-1-yl)butanenitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Chemical Formula : C_{10}H_{15}N
  • Molecular Weight : 165.24 g/mol
  • Structural Features : The compound features a cycloheptene ring and a butanenitrile moiety, which may contribute to its biological activity through interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Several studies have shown that related compounds can inhibit tumor cell growth.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes such as tyrosinase, which plays a role in melanin production.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorVarious bicyclic compoundsIC50 values indicating growth inhibition
Enzyme InhibitionCinnamamide derivativesPotent inhibition of tyrosinase
AntioxidantPUSC scaffold compoundsReduction of reactive oxygen species (ROS) levels

The biological activity of this compound may involve several mechanisms:

  • Inhibition of DNA Polymerases : Similar compounds have been shown to inhibit DNA polymerases, affecting cell division and proliferation.
  • Tyrosinase Inhibition : The ability to inhibit tyrosinase suggests potential applications in skin whitening agents and anti-melanogenic therapies.
  • Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Study 1: Antitumor Activity

A study examined the antitumor effects of bicyclic compounds related to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 0.062 µM to higher concentrations depending on the structural modifications made to the bicyclic framework .

Case Study 2: Tyrosinase Inhibition

Research on cinnamamide derivatives revealed potent inhibitory effects on mushroom and cellular tyrosinase. For instance, one derivative showed an IC50 value of 5.21 µM compared to kojic acid at 25.26 µM, highlighting the potential for developing effective skin-lightening agents . This suggests that this compound may share similar inhibitory properties due to structural similarities.

Properties

CAS No.

6626-06-8

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-(cyclohepten-1-yl)butanenitrile

InChI

InChI=1S/C11H17N/c1-2-10(9-12)11-7-5-3-4-6-8-11/h7,10H,2-6,8H2,1H3

InChI Key

NAVKBVKCJAKWBK-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C1=CCCCCC1

Origin of Product

United States

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